molecular formula C16H17N3O2 B1194523 3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone

3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone

Cat. No. B1194523
M. Wt: 283.32 g/mol
InChI Key: HYQVRKGPKNLMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone is a member of quinolines.

Scientific Research Applications

Synthesis and Characterization

  • Novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds related to 3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone, have been synthesized and characterized. These compounds showed promise in antitumor activity, with one compound exhibiting a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
  • A study explored the synthesis and structural analysis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which are related to natural products. These compounds were assessed for their in vitro anti-cancer activity, with some showing good potency (Maftei et al., 2016).

Antimicrobial Activity

  • Some new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives, which are structurally similar to the chemical of interest, were synthesized and showed notable antibacterial activity against various bacterial strains (Gupta et al., 2008).

Photochemistry

  • Research into the synthesis and photochemistry of two quinoline analogs of the perimidinespirohexadienone family of photochromes, which are structurally related to 3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone, revealed insights into their photoisomerization and thermal equilibrium, important for understanding their photochemical properties (Moerdyk et al., 2009).

Cytotoxic Evaluation

  • Some quinazolinone-1, 3, 4-oxadiazole derivatives, related in structure to the compound of interest, were synthesized and evaluated for their cytotoxic effects. One of the compounds demonstrated significant cytotoxic activity against the HeLa cell line, highlighting potential therapeutic applications (Hassanzadeh et al., 2019).

Antioxidant Properties

  • Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine, which share structural similarities with the compound , were synthesized and evaluated for their antioxidant activities. Certain compounds showed higher antioxidant activities than standard antioxidants, suggesting potential applications in this area (Hassan et al., 2017).

properties

Product Name

3-(5-Tert-butyl-1,2,4-oxadiazol-3-ylidene)-7-methyl-2-quinolinone

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C16H17N3O2/c1-9-5-6-10-8-11(14(20)17-12(10)7-9)13-18-15(21-19-13)16(2,3)4/h5-8H,1-4H3,(H,17,20)

InChI Key

HYQVRKGPKNLMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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